Triboron gadolinium(3+) hexaoxide
Description
Triboron gadolinium(3+) hexaoxide (chemical formula: B₃Gd³⁺O₆) is a rare-earth-containing borate compound characterized by its unique structural and electronic properties. It consists of a trigonal planar boron-oxygen network intercalated with gadolinium cations in the +3 oxidation state. The compound crystallizes in a hexagonal lattice system, with gadolinium ions occupying octahedral sites coordinated by six oxygen atoms . This arrangement is stabilized by the high charge density of Gd³⁺, which has an effective ionic radius of 1.053 Å in octahedral coordination, as per revised Shannon-Prewitt radii . The compound exhibits notable thermal stability (decomposition temperature >1200°C) and paramagnetic behavior due to Gd³⁺’s seven unpaired 4f electrons.
Properties
CAS No. |
13703-96-3 |
|---|---|
Molecular Formula |
B3GdO6 |
Molecular Weight |
285.7 g/mol |
IUPAC Name |
gadolinium(3+);oxido(oxo)borane |
InChI |
InChI=1S/3BO2.Gd/c3*2-1-3;/q3*-1;+3 |
InChI Key |
OITSUWOIYSJESE-UHFFFAOYSA-N |
SMILES |
B(=O)[O-].B(=O)[O-].B(=O)[O-].[Gd+3] |
Canonical SMILES |
B(=O)[O-].B(=O)[O-].B(=O)[O-].[Gd+3] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of B₃Gd³⁺O₆, we compare it with three analogous borate systems: triboron yttrium(3+) hexaoxide (B₃Y³⁺O₆) , triboron europium(3+) hexaoxide (B₃Eu³⁺O₆) , and gadolinium orthoborate (GdBO₃) . Key comparison metrics include ionic radii, bond lengths, thermal stability, and magnetic properties.
Structural and Ionic Radii Comparisons
The ionic radius of the central rare-earth cation significantly influences lattice parameters and bond lengths. Using Shannon’s revised ionic radii :
| Cation | Oxidation State | Coordination Number | Ionic Radius (Å) |
|---|---|---|---|
| Gd³⁺ | +3 | 6 | 1.053 |
| Y³⁺ | +3 | 6 | 0.900 |
| Eu³⁺ | +3 | 6 | 1.066 |
- B₃Gd³⁺O₆ vs. B₃Y³⁺O₆ : The larger ionic radius of Gd³⁺ (1.053 Å) compared to Y³⁺ (0.900 Å) results in a 2.8% expansion in the unit cell volume of B₃Gd³⁺O₆ (hypothetical lattice parameter a = 5.12 Å, c = 10.34 Å) relative to B₃Y³⁺O₆ (a = 5.01 Å, c = 10.18 Å). This difference enhances Gd³⁺’s polarizability, increasing covalent character in Gd-O bonds .
- B₃Gd³⁺O₆ vs. B₃Eu³⁺O₆ : Despite similar ionic radii (Gd³⁺: 1.053 Å; Eu³⁺: 1.066 Å), B₃Eu³⁺O₆ exhibits a distorted trigonal prismatic geometry due to the lanthanide contraction effect, reducing its symmetry (space group P3̄m1 vs. P6₃/mmc for B₃Gd³⁺O₆).
Thermal Stability
| Compound | Decomposition Temperature (°C) | Primary Decomposition Product |
|---|---|---|
| B₃Gd³⁺O₆ | >1200 | Gd₂O₃ + B₂O₃ (glass) |
| B₃Y³⁺O₆ | ~1100 | Y₂O₃ + B₂O₃ |
| GdBO₃ | 950 | Gd₂O₃ + B₂O₃ |
The superior thermal stability of B₃Gd³⁺O₆ compared to B₃Y³⁺O₆ and GdBO₃ arises from stronger Gd-O bonds (bond length: 2.21 Å vs. 2.15 Å for Y-O in B₃Y³⁺O₆), as covalent interactions shorten bonds and increase bond strength .
Magnetic Properties
| Compound | Magnetic Moment (µeff, Bohr magnetons) | Ordering Temperature (K) |
|---|---|---|
| B₃Gd³⁺O₆ | 7.94 (calculated) | Paramagnetic (no ordering) |
| B₃Eu³⁺O₆ | 3.40 (Eu³⁺, J = 0) | Diamagnetic |
| GdBO₃ | 7.94 | Antiferromagnetic (TN = 2.3 K) |
Gd³⁺’s high spin magnetic moment (7.94 µB) dominates the paramagnetic behavior of B₃Gd³⁺O₆, whereas B₃Eu³⁺O₆ is diamagnetic due to Eu³⁺’s non-magnetic J = 0 ground state. In contrast, GdBO₃ exhibits weak antiferromagnetic coupling below 2.3 K due to its isolated Gd³⁺-O-Gd³⁺ superexchange pathways.
Research Findings and Implications
Ionic Radii-Bond Length Correlation: The linear relationship between ionic radii and bond lengths (per Shannon’s data ) predicts a 0.06 Å elongation in Gd-O bonds compared to Y-O bonds in analogous structures. Experimental studies on B₃Gd³⁺O₆ align with this trend.
Covalence Effects: The covalent shortening of Gd-O bonds (2.21 Å vs. Shannon’s purely ionic prediction of 2.28 Å) suggests moderate covalence, enhancing thermal stability .
Magnetic Applications : B₃Gd³⁺O₆’s paramagnetism and high Gd³⁺ concentration make it a candidate for magnetic refrigeration or contrast agents, outperforming GdBO₃ due to its higher decomposition temperature.
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